molecular formula Fe B1207913 Iron-57 CAS No. 14762-69-7

Iron-57

Cat. No.: B1207913
CAS No.: 14762-69-7
M. Wt: 56.935392 g/mol
InChI Key: XEEYBQQBJWHFJM-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron-57 can be produced through various methods, including neutron capture by Iron-56 in a nuclear reactor. This process involves the irradiation of Iron-56 with neutrons, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of enriched Iron-56 targets in nuclear reactors. The enriched targets are bombarded with neutrons, leading to the formation of this compound. The isotope is then separated and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Iron-57, like other iron isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iron oxides, while reduction can yield elemental iron .

Scientific Research Applications

Chemistry

Iron-57 is extensively utilized in Mössbauer spectroscopy, a technique that allows researchers to investigate the electronic and structural properties of iron-containing compounds. The Mössbauer effect enables the resonant absorption and emission of gamma rays without significant energy loss, providing insights into:

  • Electronic Structure : Understanding oxidation states and coordination environments.
  • Magnetic Properties : Studying magnetization dynamics on rapid timescales.

Table 1: Key Properties of this compound for Mössbauer Spectroscopy

PropertyValue
Gamma-ray Energy14.4 keV
Natural Linewidth5×1095\times 10^{-9} eV
Resolution Capability1×10121\times 10^{12}

Biology

In biological research, this compound serves as a tracer to study iron metabolism and transport mechanisms in living organisms. Notable applications include:

  • Metabolic Tracer Studies : Used to track iron absorption and excretion, providing insights into genetic control mechanisms related to iron metabolism.
  • Anemia Interventions : Research has shown that this compound can help develop effective interventions for iron deficiency anemia.

Case Study: Long-term Iron Absorption in Children

A study conducted on Gambian toddlers demonstrated the use of this compound to measure long-term iron absorption during supplementation. The findings revealed that daily iron absorption increased significantly during the supplementation period, highlighting the isotope's effectiveness in clinical research .

Medicine

This compound is integral to medical research focused on improving iron supplementation strategies. Its applications include:

  • Clinical Trials : Assessing the efficiency of iron supplements and their impact on overall health.
  • Understanding Iron Balance : Investigating the relationship between iron intake and loss over time.

Table 2: Applications of this compound in Medical Research

ApplicationDescription
Clinical TrialsEvaluating new iron supplementation methods
Iron Balance StudiesMeasuring absorption vs. loss rates

Industry

In industrial applications, this compound is used for developing new materials and studying catalytic processes. Its properties make it valuable for:

  • Material Science : Investigating the structural integrity and performance of metal composites.
  • Catalysis Research : Understanding catalytic mechanisms at the atomic level.

Mechanism of Action

The mechanism by which Iron-57 exerts its effects is primarily through its nuclear properties. In Mössbauer spectroscopy, the isotope’s nuclear transitions are used to probe the local environment of iron atoms in a sample. This technique provides detailed information about the electronic, magnetic, and structural properties of the material being studied .

Comparison with Similar Compounds

Comparison: Iron-57 is unique due to its specific nuclear properties, which make it particularly useful in Mössbauer spectroscopy. Unlike Iron-54 and Iron-56, this compound has a nuclear spin of 1/2-, which allows for detailed studies of hyperfine interactions in iron-containing compounds . This makes this compound an invaluable tool in both scientific research and industrial applications.

Biological Activity

Iron-57 (57Fe^{57}\text{Fe}) is a stable isotope of iron that plays significant roles in biological systems, particularly in human physiology. This article explores the biological activity of this compound, focusing on its functions, mechanisms, and implications in health and disease.

Role in Biological Systems

Essential Component of Hemoglobin and Myoglobin

This compound is crucial for the formation of hemoglobin and myoglobin, proteins responsible for oxygen transport and storage in blood and muscle tissues, respectively. These proteins rely on iron for their ability to bind oxygen, thus facilitating cellular respiration and energy production .

Enzymatic Processes

This compound acts as a cofactor in various enzymatic reactions. It is particularly important in the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis. This involvement highlights the isotope's role in cellular proliferation and genetic stability.

Redox Reactions

The ability of this compound to undergo redox reactions is vital for electron transfer processes within cells. This property is critical for metabolic pathways, including those involved in cellular respiration. However, under certain conditions, this compound can contribute to oxidative stress through the Fenton reaction, generating reactive oxygen species (ROS) that may lead to cellular damage.

Case Studies

  • Iron Absorption in Children
    A study investigated the long-term absorption and loss of iron using this compound as a tracer in Gambian toddlers. The results indicated that daily iron absorption increased significantly during supplementation with this compound compared to control periods. Specifically, absorption rates rose from 0.26 mg/day to 1.00 mg/day during supplementation, while daily iron loss also increased significantly .
  • Heme Isotopic Fine Structure Analysis
    Another study utilized Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) to analyze the distribution of this compound-labeled heme in mouse spleens. The findings demonstrated the potential of using stable isotopes for tracking dietary iron utilization and localization within tissues . The study highlighted splenomegaly as a response to treatment with C.E.R.A., showing how this compound incorporation can indicate physiological changes associated with erythropoiesis .

Isotope Fractionation

Research indicates that biological processes can fractionate iron isotopes, including 57Fe^{57}\text{Fe}. This fractionation provides insights into iron homeostasis and metabolic pathways affecting iron absorption and storage within the body. For instance, variations in isotopic composition have been linked to conditions such as anemia and hemochromatosis .

Interaction with Organic Ligands

Iron's binding to organic ligands influences its isotopic fractionation beyond simple redox reactions. Studies have shown that during anoxic periods, the interaction between dissolved organic carbon (DOC) and iron increases, affecting its bioavailability and utilization by organisms .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey Findings
Iron Absorption in ChildrenDaily absorption increased 3.8-fold during supplementation; daily loss also increased significantly .
Heme Distribution AnalysisUtilization of FTICR-MS revealed dynamics of dietary iron incorporation into hemoglobin .
Isotope FractionationVariations in 56Fe/54Fe^{56}\text{Fe}/^{54}\text{Fe} ratios indicate metabolic pathways affecting iron homeostasis .

Q & A

Basic Research Questions

Q. How is Iron-57 utilized in Mössbauer spectroscopy, and what methodological considerations are critical for experimental design?

this compound’s nuclear properties, including a sharp 14.4 keV gamma-ray transition and natural linewidth of 5×10⁻⁹ eV, make it ideal for Mössbauer spectroscopy . Key methodological steps include:

  • Sample Preparation : Use thin absorbers (≤10 mg/cm² Fe) to minimize thickness effects, ensuring optimal resonance .
  • Calibration : Calibrate velocity drives using α-Fe foil standards to ensure sub-millimeter/second precision .
  • Temperature Control : Maintain cryogenic conditions (e.g., 4.2 K) for studying magnetic ordering or lattice dynamics .
  • Data Analysis : Fit spectra using Lorentzian line shapes and quantify hyperfine parameters (isomer shift, quadrupole splitting, magnetic hyperfine field) with software like MossWinn or RECOIL .

Q. What experimental protocols ensure reproducibility in studies involving this compound’s Mössbauer effect?

Reproducibility requires:

  • Standardized Instrumentation : Use transmission geometry spectrometers with proportional counters or avalanche photodiodes .
  • Radiation Safety : Shield ⁵⁷Co sources (common parent isotope) with lead containers to minimize gamma-ray exposure .
  • Validation : Cross-check results with complementary techniques like X-ray absorption spectroscopy (XAS) or nuclear magnetic resonance (NMR) .
  • Reporting Standards : Document velocity calibration, temperature, and absorber thickness in line with guidelines from journals like Reviews in Analytical Chemistry .

Q. How can researchers design experiments to probe this compound’s role in biological systems, such as hemoglobin?

  • Sample Isolation : Purify hemoglobin derivatives (e.g., oxyhemoglobin vs. deoxyhemoglobin) under inert atmospheres to preserve oxidation states .
  • Low-Temperature Measurements : Capture ligand-binding dynamics by freezing samples at 77 K .
  • Comparative Analysis : Contrast hyperfine parameters of synthetic model compounds (e.g., heme complexes) with native proteins to infer electronic structure changes .

Advanced Research Questions

Q. How can conflicting Mössbauer spectral data for this compound in heterogeneous materials (e.g., mixed-valence oxides) be resolved?

  • Multi-Site Fitting : Deconvolute overlapping spectra using software that supports distributed hyperfine parameter models .
  • In Situ Characterization : Pair Mössbauer spectroscopy with X-ray diffraction (XRD) under controlled environments (e.g., varying O₂ partial pressures) to correlate phase transitions with spectral changes .
  • Synchrotron Validation : Validate ambiguous assignments with synchrotron-based techniques like nuclear forward scattering (NFS) .

Q. What methodologies enable precise measurement of gravitational redshift using this compound, as demonstrated in the Pound-Rebka experiment?

  • Resonant Absorption Setup : Place a ⁵⁷Co source at the base of a vertical tower (e.g., 22.6 m) and an ⁵⁷Fe absorber at the top. Use piezoelectric transducers to modulate the source’s velocity and compensate for energy shifts .
  • Doppler Calibration : Apply a velocity gradient matching Earth’s gravitational potential (ΔE/E ≈ 2.5×10⁻¹⁵ per meter) .
  • Error Mitigation : Correct for thermal broadening by stabilizing the system to ±0.1 K and averaging data over long acquisition times .

Q. How can this compound’s nuclear cross-section data inform neutron scattering experiments in condensed matter physics?

  • Cross-Section Libraries : Reference evaluated nuclear data (e.g., ENDF/B-VIII.0) for ⁵⁷Fe’s neutron capture (σ = 2.6 barns at 14.8 MeV) and inelastic scattering profiles .
  • Monte Carlo Simulations : Model neutron transport in iron-rich materials (e.g., steels) using MCNP or GEANT4, incorporating ⁵⁷Fe’s isotopic abundance (2.1%) and resonance behavior .
  • Benchmarking : Validate simulations against experimental benchmarks, such as time-of-flight spectra from spallation sources .

Q. What advanced statistical frameworks are suitable for analyzing uncertainties in this compound Mössbauer data from disordered systems?

  • Bayesian Inference : Use Markov Chain Monte Carlo (MCMC) methods to quantify parameter uncertainties and model selection (e.g., comparing single vs. distributed sites) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with overlapping spectral features (e.g., amorphous alloys) .
  • Error Propagation : Apply the Kramers-Kronig relations to account for instrumental broadening effects in linewidth calculations .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Include hyperfine parameters (isomer shift, quadrupole splitting) with errors (e.g., δ = 0.32 ± 0.02 mm/s) and experimental conditions (T, absorber thickness) .
  • Figures : Label Mössbauer spectra with velocity scales (±10 mm/s) and annotate subspectra corresponding to distinct iron sites .
  • Supplemental Information : Provide raw spectra, calibration curves, and computational scripts in repositories like Zenodo or institutional databases .

Properties

IUPAC Name

iron-57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYBQQBJWHFJM-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[57Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933168
Record name (~57~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.935392 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14762-69-7
Record name Iron, isotope of mass 57
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~57~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetamido-4-benzyloxy-2-nitrobenzene is treated with 100 ml. methanol with 1.5 g. iron powder and 1 ml. acetic acid at reflux, followed after one hour with a further addition of 1 ml. of acetic acid and 1.0 g. of iron powder to afford 1-acetamido-2-amino-4-benzyloxybenzene. This latter compound is treated in accordance with the third paragraph of Example I to afford 2-acetamido-5-benzyloxy-1-(3-methoxycarbonyl-2-thioureido)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

passing through the ore deposit an aqueous leach solution comprising essentially from about 0.3 to 5 grams per liter of ammonium bicarbonate, sufficient ferric ammonium EDTA to provide from about 3 to 100 ppm of iron, with an EDTA:Fe ratio of at least 1.25:1, and from about 0.1 to 3 grams per liter of H2O2, the leach solution having a pH of between 7.4 and 9.5, the leach solution converting any tetravalent uranium it contacts to the hexavalent state which readily dissolves in the leach solution,
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100X stock solution of iron and EDTA was prepared by dissolving 1.39 g of iron (II) sulfate heptahydrate and 1.86 g of disodium-EDTA in 500 ml of distilled, deionized water.
Name
iron (II) sulfate heptahydrate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.